![molecular formula C16H15FO B1327421 4'-Fluoro-3-(3-methylphenyl)propiophenone CAS No. 56201-97-9](/img/structure/B1327421.png)
4'-Fluoro-3-(3-methylphenyl)propiophenone
Description
4'-Fluoro-3-(3-methylphenyl)propiophenone is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and potential applications in various fields, including material science, pharmaceuticals, and radiopharmaceuticals. The presence of a fluorine atom on the aromatic ring often imparts unique physical and chemical properties to these compounds, making them of particular interest in the development of new materials and drugs .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves nucleophilic aromatic substitution reactions, where a fluorine atom is introduced into an aromatic ring. For instance, the synthesis of chalcone derivatives, which are structurally similar to 4'-Fluoro-3-(3-methylphenyl)propiophenone, can be achieved by condensation reactions under basic conditions, and the use of sonochemical methods has been shown to significantly reduce reaction times and improve crystallinity compared to conventional methods . Similarly, the synthesis of 4-[18F]fluorophenol, a building block for more complex radiopharmaceuticals, involves a nucleophilic labelling method starting from [18F]fluoride, demonstrating the versatility of fluorinated compounds in the synthesis of radiolabeled molecules .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using various spectroscopic techniques, such as FTIR, NMR, and X-ray crystallography. These methods provide detailed information about the molecular geometry, bond lengths, and angles, as well as the presence of intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the compound. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, revealing the presence of intermolecular interactions that contribute to the stability of the crystal lattice .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo a variety of chemical reactions, including polycondensation, which can lead to the formation of oligomers with interesting thermal properties. For example, the oxidative polycondensation of 2-[(4-fluorophenyl)imino methylene] phenol resulted in oligomers with high molecular weights and improved thermal stability compared to the monomer . Additionally, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone led to the formation of 3-fluoro-4-hydroxycoumarin, showcasing the reactivity of fluorinated compounds in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Fluoro-3-(3-methylphenyl)propiophenone and related compounds are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can affect the electron distribution within the molecule and result in unique reactivity patterns. For instance, the introduction of fluorine into aromatic compounds can enhance their ability to participate in nucleophilic aromatic substitution reactions, as seen in the synthesis of various fluorinated pharmaceuticals . The thermal properties of these compounds are also noteworthy, with oligomer-metal complexes of fluorinated oligomers exhibiting high thermal stability .
Scientific Research Applications
Photoalignment in Liquid Crystals
Research by Hegde et al. (2013) in the Journal of Materials Chemistry C shows that derivatives of prop-2-enoates, which are structurally related to 4'-Fluoro-3-(3-methylphenyl)propiophenone, are effective in promoting photoalignment of nematic liquid crystals. This application is significant for liquid crystal displays (LCDs) as the fluoro-substituent enhances the alignment quality of the liquid crystal (Hegde et al., 2013).
Synthesis of Novel Copolymers
Research conducted by Savittieri et al. (2022) involves the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to 4'-Fluoro-3-(3-methylphenyl)propiophenone. These compounds were copolymerized with styrene to form copolymers analyzed for their thermal properties and potential applications in materials science (Savittieri et al., 2022).
Development of Fluorescent Chemosensors
Roy (2021) in Coordination Chemistry Reviews discusses the use of compounds like 4-Methyl-2,6-diformylphenol, which shares a similar structural motif with 4'-Fluoro-3-(3-methylphenyl)propiophenone, in developing chemosensors. These chemosensors are used for detecting various analytes, including metal ions and neutral molecules, showcasing the compound's potential in analytical chemistry (Roy, 2021).
Exploration in Crystallography
Chopra et al. (2007) in Acta Crystallographica Section C explored the crystal structures of compounds like 4-substituted pyrazolines, which are structurally related to 4'-Fluoro-3-(3-methylphenyl)propiophenone. Such research aids in understanding molecular interactions and crystal engineering, which can have implications in material science and drug design (Chopra et al., 2007).
Use in Electronic Properties Tuning
Gohier et al. (2013) in The Journal of Organic Chemistry reported on the use of 3-Fluoro-4-hexylthiophene, related to 4'-Fluoro-3-(3-methylphenyl)propiophenone, for tuning the electronic properties of conjugated polythiophenes. This research indicates potential applications in electronic devices like thin-film transistors and solar cells (Gohier et al., 2013).
Polymer Synthesis and Characterization
Shude Xiao et al. (2003) in Polymer synthesized and characterized polymers using a fluorinated phthalazinone monomer, which is structurally similar to 4'-Fluoro-3-(3-methylphenyl)propiophenone. These polymers exhibit distinguished thermal properties and solubility, suggesting their use in engineering plastics and membrane materials (Shude Xiao et al., 2003).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKPJOIOYUTETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644074 | |
Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(3-methylphenyl)propiophenone | |
CAS RN |
56201-97-9 | |
Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56201-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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